4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
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Overview
Description
4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a cyclohexylaminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-fluorobenzaldehyde with cyclohexylamine to form an intermediate, which is then further reacted with boronic acid and pinacol to yield the final product. The reaction conditions typically require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: It can be employed in the study of enzyme inhibitors and as a tool for probing biological systems.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism by which 4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.
Comparison with Similar Compounds
4-(N-Methylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
4-(N-Propylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
4-(N-Butylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
Uniqueness: 4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is unique due to its cyclohexyl group, which imparts different chemical and physical properties compared to its methyl, propyl, and butyl analogs. This difference can affect its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJIVTQJKZXYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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